![molecular formula C16H14N2O B2699792 1-Phenyl-1,3a,4,9b-tetrahydrochromeno[4,3-c]pyrazole CAS No. 1049143-85-2](/img/structure/B2699792.png)
1-Phenyl-1,3a,4,9b-tetrahydrochromeno[4,3-c]pyrazole
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Description
1-Phenyl-1,3a,4,9b-tetrahydrochromeno[4,3-c]pyrazole, also known as THCP, is a synthetic cannabinoid that has recently gained attention due to its high potency and potential therapeutic applications. THCP is structurally similar to delta-9-tetrahydrocannabinol (THC), the primary psychoactive component in cannabis, but has a longer alkyl side chain and a larger aromatic ring system.
Scientific Research Applications
Catalyst Efficiency and Synthesis Methods
Phenylboronic acid, a non-toxic compound, has been used as a catalyst for the efficient, rapid, and one-pot three-component synthesis of tetrahydrobenzo[b]pyrans, showcasing operational simplicity, shorter reaction time, higher yields, and minimum environmental pollution (Sara Nemouchi et al., 2012).
Molecular and Supramolecular Structures
The molecular and supramolecular structures of 3-methyl-1-phenyl-1H-chromeno[4,3-c]pyrazol-4-ones, obtained by oxidative cyclization, have been reported. These structures are characterized by X-ray diffraction, highlighting the importance of C―H···A interactions and face-to-face π-stacking interactions in their supramolecular architecture (I. Padilla-Martínez et al., 2011).
Molecular Docking, ADME, and Biological Evaluation
A series of multi-heterocyclic anti-bacterial drugs based on 3-(4-(tetrazol-1-yl)phenyl)-5-phenyl-1H-pyrazoles have been synthesized, showcasing their potential in medical applications through antibacterial studies. These compounds also exhibit promising ADME (Absorption, Distribution, Metabolism, and Excretion) properties, underlined by computational studies including density functional theory (DFT) and molecular docking (J. Dhevaraj et al., 2019).
properties
IUPAC Name |
1-phenyl-4,9b-dihydro-3aH-chromeno[4,3-c]pyrazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O/c1-2-6-13(7-3-1)18-16-12(10-17-18)11-19-15-9-5-4-8-14(15)16/h1-10,12,16H,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVIKMVNQSCDRHY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C=NN(C2C3=CC=CC=C3O1)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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